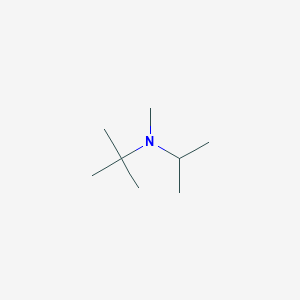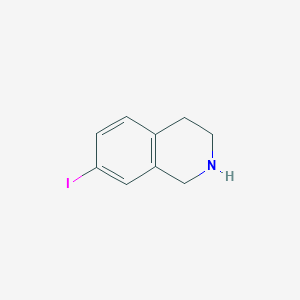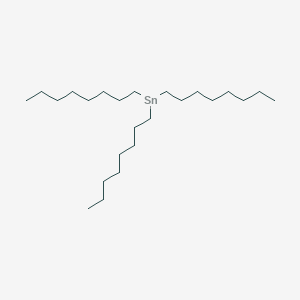
1-Methyl-1-silacyclobutane
Vue d'ensemble
Description
1-Methyl-1-silacyclobutane is an organosilicon compound with the molecular formula C₄H₁₀Si. It is a member of the silacyclobutane family, characterized by a four-membered ring structure containing silicon. This compound is of significant interest in synthetic chemistry due to its unique properties and reactivity.
Méthodes De Préparation
1-Methyl-1-silacyclobutane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-butadiene with a silicon-containing reagent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of hot wire chemical vapor deposition (HWCVD) techniques, where the compound is formed through the decomposition of precursor molecules on a heated filament .
Analyse Des Réactions Chimiques
1-Methyl-1-silacyclobutane undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the silicon-carbon bond, leading to the formation of various organosilicon compounds. Common reagents for these reactions include acids and bases.
Oxidation reactions: The compound can be oxidized to form silicon-containing alcohols or ketones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Substitution reactions: In these reactions, one of the hydrogen atoms attached to the silicon atom is replaced by another substituent, such as a halogen or an alkyl group. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched organosilicon compounds, while oxidation reactions yield silicon-containing alcohols or ketones .
Applications De Recherche Scientifique
1-Methyl-1-silacyclobutane has a wide range of applications in scientific research, including:
Synthetic chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable for creating new materials and catalysts.
Material science: It is used in the production of high-quality thin films and nanostructures through techniques such as hot wire chemical vapor deposition.
Biological research: The compound’s reactivity and ability to form stable silicon-carbon bonds make it useful for studying silicon-based biochemistry and developing new biomaterials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-silacyclobutane involves the activation of the silicon-carbon bond, which can undergo various transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in ring-opening reactions, the silicon-carbon bond is cleaved, leading to the formation of new organosilicon compounds. In oxidation reactions, the silicon atom is oxidized, resulting in the formation of silicon-containing alcohols or ketones .
Comparaison Avec Des Composés Similaires
1-Methyl-1-silacyclobutane can be compared with other silacyclobutanes, such as:
Silacyclobutane: This compound has a similar four-membered ring structure but lacks the methyl group attached to the silicon atom. It exhibits similar reactivity but may form different products due to the absence of the methyl group.
1-Methyl-1-phenyl-1-silacyclobutane: This compound has a phenyl group attached to the silicon atom in addition to the methyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of organosilicon compounds through various chemical reactions.
Propriétés
InChI |
InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJAPCYUULYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338162 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-33-3 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















